5-Methylbenzofuran-2-carbonitrile: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Pharmacological Applications
5-Methylbenzofuran-2-carbonitrile: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Pharmacological Applications
Executive Summary
5-Methylbenzofuran-2-carbonitrile (CAS: 35351-43-0) is a highly versatile heterocyclic building block characterized by a fused bicyclic benzofuran core, a hydrophobic 5-methyl substituent, and a highly reactive 2-cyano group. This compound is of significant interest to researchers and drug development professionals due to its dual utility: it serves as a robust intermediate in complex organic synthesis and acts as a privileged pharmacophore in medicinal chemistry, particularly in the development of targeted anticancer therapeutics [1].
This whitepaper provides an in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, chemical reactivity, and pharmacological mechanisms.
Physicochemical Profiling
Understanding the physical and chemical parameters of 5-Methylbenzofuran-2-carbonitrile is critical for optimizing reaction conditions, solvent selection, and downstream purification processes. The compound's hydrophobic nature dictates its solubility profile, while the electron-withdrawing cyano group significantly influences its stability and reactivity[1].
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 5-Methylbenzofuran-2-carbonitrile |
| CAS Number | 35351-43-0 |
| Molecular Formula | C₁₀H₇NO |
| Molecular Weight | 157.172 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in dichloromethane (DCM), ethanol, DMF, NMP; poorly soluble in water. |
| Boiling Point | High (characteristic of aromatic heterocycles) |
| Stability | Stable under standard laboratory conditions; sensitive to strong acids/bases. |
Synthetic Methodologies & Mechanistic Pathways
The synthesis of 5-Methylbenzofuran-2-carbonitrile can be achieved through de novo cyclocondensation or late-stage functionalization of pre-formed benzofuran cores. The choice of methodology depends on precursor availability and scale-up requirements [1].
Method A: Base-Catalyzed Cyclocondensation (Rap-Stoermer Reaction)
Causality & Rationale: The Rap-Stoermer reaction is the industry standard for direct assembly of the benzofuran scaffold. Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate the phenolic hydroxyl group of 5-methylsalicylaldehyde without degrading the electrophilic chloroacetonitrile. Dimethylformamide (DMF) is the optimal solvent; its high dielectric constant stabilizes the polar transition state during the initial SN2 O-alkylation, thereby accelerating the subsequent intramolecular Knoevenagel-type condensation [1].
Step-by-Step Protocol:
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Initiation: Charge a dry, nitrogen-flushed round-bottom flask with 5-methylsalicylaldehyde (1.0 eq) and anhydrous DMF (0.2 M).
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Deprotonation: Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes to ensure complete phenoxide formation.
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Alkylation: Dropwise add chloroacetonitrile (1.2 eq). The slight excess compensates for potential volatility.
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Cyclization: Heat the reaction mixture to 80–100 °C under a nitrogen atmosphere for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1).
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Self-Validating Workup: Quench the reaction by pouring it into ice water (3x volume of DMF). This forces the hydrophobic product to precipitate while partitioning the highly water-soluble DMF into the aqueous layer. Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify via silica gel column chromatography or recrystallization from ethanol to yield the pure crystalline solid.
Method B: Palladium-Catalyzed Cyanation (Cross-Coupling)
Causality & Rationale: For substrates where the benzofuran core is already assembled, transition metal-catalyzed cyanation of 2-iodo-5-methylbenzofuran is preferred. Zinc cyanide (Zn(CN)₂) is utilized instead of sodium cyanide because its low solubility in DMF provides a slow, controlled release of cyanide ions. This prevents the deactivation (poisoning) of the palladium catalyst by excess cyanide coordination [1].
Step-by-Step Protocol:
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Preparation: In a Schlenk tube, combine 2-iodo-5-methylbenzofuran (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (3 mol%).
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Degassing: Evacuate and backfill the tube with nitrogen three times to strictly remove oxygen, preventing catalyst oxidation.
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Reaction: Add degassed anhydrous DMF (0.1 M) via syringe. Heat the mixture to 100 °C for 4 hours.
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Self-Validating Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove insoluble zinc salts and catalyst residues. Wash the filtrate with 5% aqueous ammonia to complex and remove residual soluble zinc, followed by a brine wash.
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Isolation: Dry, concentrate, and purify via chromatography to obtain the target nitrile (75–85% yield).
Synthetic pathways for 5-Methylbenzofuran-2-carbonitrile via cyclocondensation and cross-coupling.
Chemical Reactivity & Derivatization Potential
The structural architecture of 5-Methylbenzofuran-2-carbonitrile offers orthogonal sites for chemical derivatization, making it an ideal building block in material science and medicinal chemistry [1]:
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Nucleophilic Attack at the Cyano Group: The electron-deficient carbon of the nitrile group is highly susceptible to nucleophilic attack. It can be hydrolyzed to form primary amides or carboxylic acids under controlled acidic or basic conditions. Furthermore, reaction with sodium azide (NaN₃) yields 5-substituted tetrazoles, a common bioisostere for carboxylic acids in drug design.
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Electrophilic Aromatic Substitution (EAS): The benzofuran core is electron-rich. The presence of the electron-donating 5-methyl group further activates the aromatic ring, directing electrophilic substitution (such as halogenation or nitration) to specific positions (typically C4 or C6), allowing for the generation of highly functionalized libraries.
Pharmacological Applications & Mechanism of Action
In medicinal chemistry, benzofuran derivatives are heavily investigated for their broad-spectrum biological activities. 5-Methylbenzofuran-2-carbonitrile serves as a core scaffold for synthesizing potent anticancer agents [1].
Mechanistic Insights: Recent pharmacological evaluations have demonstrated that specific derivatives of this compound exhibit potent cytotoxicity against the K562 leukemia cell line . The primary molecular mechanism involves the targeted inhibition of the Phosphoinositide 3-kinase (PI3K) / Protein Kinase B (AKT) signaling pathway [1].
By suppressing PI3K activation, the downstream phosphorylation of AKT is blocked. This disruption strips the cancer cells of vital survival signals, halting tumor cell proliferation and actively inducing cellular apoptosis. Structurally, the cyano group at the C2 position is hypothesized to act as a critical hydrogen-bond acceptor within the kinase ATP-binding pocket, while the hydrophobic 5-methylbenzofuran core engages in robust π−π stacking interactions with aromatic residues in the active site.
Inhibition of the PI3K/AKT signaling pathway by 5-Methylbenzofuran-2-carbonitrile derivatives.
References
- Title: Buy 5-Methylbenzofuran-2-carbonitrile (EVT-2498048)
